molecular formula C11H14N4O4S B2364058 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide CAS No. 1904227-67-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

Cat. No. B2364058
CAS RN: 1904227-67-3
M. Wt: 298.32
InChI Key: ALYCWASNVAFZOQ-UHFFFAOYSA-N
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Description

The compound “N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide” is a complex organic molecule. Isoxazole, a five-membered heterocyclic moiety, is a common component in many commercially available drugs .


Synthesis Analysis

In the field of drug discovery, it’s important to develop new eco-friendly synthetic strategies. Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound seems to involve a combination of several functional groups, including a cyclopropyl group, an isoxazole ring, and an oxadiazole ring .


Chemical Reactions Analysis

The synthesis of isoxazole derivatives often involves (3 + 2) cycloaddition reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structures similar to "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide" have been explored for their potential in medicinal chemistry, particularly as antitubercular agents, anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. For example, derivatives have been evaluated for their inhibition against the enoyl reductase enzyme of Mycobacterium tuberculosis, suggesting potential antitubercular activity (Purushotham & Poojary, 2018). Other studies have demonstrated the synthesis of derivatives for evaluation as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, highlighting the versatility of these compounds in drug discovery (Küçükgüzel et al., 2013).

Anticancer Research

Specific derivatives of the oxadiazole and isoxazole families have been synthesized and characterized for their anticancer activities. Research in this area aims to identify novel therapeutic agents that can target various cancer types with minimal side effects. For instance, certain benzenesulfonamide derivatives bearing the 1,3,4-oxadiazole moiety have been prepared and screened for their in vitro anticancer activity, with some showing promising results against a panel of cancer cell lines (Brożewicz & Sławiński, 2012).

Enzyme Inhibition Studies

The structural motif of oxadiazoles and isoxazoles, similar to that found in "N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide", has been explored for enzyme inhibition capabilities. Such compounds have been designed and synthesized to act as inhibitors for specific enzymes, including carbonic anhydrase isoforms. This research is crucial for developing drugs targeting diseases like glaucoma, epilepsy, and certain types of cancer (Mishra et al., 2016).

Insecticidal Activity

Anthranilic diamide analogues containing oxadiazole rings have been synthesized and evaluated for their insecticidal activity. These studies aim to develop safer and more effective pesticides, addressing the growing concern over pest resistance and environmental impact. Some of these novel compounds have shown significant mortality rates against pests like Plutella xylostella, suggesting their potential as lead compounds for agricultural applications (Liu et al., 2017).

Future Directions

The development of new synthetic strategies and the design of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-2-20(16,17)12-6-10-13-11(15-19-10)8-5-9(18-14-8)7-3-4-7/h5,7,12H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCWASNVAFZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

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